1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride
Description
1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride is a bicyclic amine derivative featuring a methanamine group (-CH2NH2) attached to the 7-position of a bicyclo[4.1.0]heptane scaffold. This compound is of interest in pharmaceutical and materials science research due to its rigid bicyclic framework, which can influence bioavailability and receptor binding .
Properties
IUPAC Name |
7-bicyclo[4.1.0]heptanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-8-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYYICCXKNPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride typically involves several steps:
Synthetic Routes: The initial step often involves the preparation of the bicyclo[4.1.0]heptane core, which can be achieved through various cyclization reactions. The methanamine group is then introduced via nucleophilic substitution reactions.
Reaction Conditions: Common reagents used in the synthesis include phosphorus trichloride and anhydrous aluminum trichloride. The reactions are typically carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Positional Isomerism
- The 1- vs. 7-position substitution in bicyclo[4.1.0]heptane derivatives (e.g., CAS 2126177-69-1 vs. the target compound) alters steric and electronic environments. The 7-position methanamine group may confer greater spatial accessibility for intermolecular interactions compared to the 1-position isomer .
- Bicyclo[4.1.0]heptan-7-amine hydrochloride (CAS 89894-85-9) lacks the methanamine bridge, reducing molecular weight (147.65 vs.
Framework Modifications
- The dispiro[2.0.2⁴.1³]heptane analog (CAS 2095409-61-1) introduces a fused spirocyclic system, increasing structural complexity and possibly altering solubility profiles compared to the simpler bicyclo[4.1.0] scaffold .
- The difluoro-oxabicyclo derivative (CAS 1955498-82-4) incorporates electronegative fluorine and oxygen atoms, which can enhance metabolic stability and influence pharmacokinetics in therapeutic applications .
Purity and Availability
- Commercial availability varies: The 1-position isomer (CAS 2126177-69-1) is actively supplied in ultra-high purity grades, while the target compound (7-position methanamine) is discontinued .
- Research-grade compounds (e.g., CAS 89894-85-9) are restricted to non-human applications, emphasizing their exploratory role in early-stage drug discovery .
Biological Activity
1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride (CAS No. 2225144-50-1) is a bicyclic compound with significant potential in various fields of scientific research, particularly in medicinal chemistry and biology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclo[4.1.0]heptane ring system attached to a methanamine group, which contributes to its unique chemical properties. The molecular formula is C₈H₁₄ClN, and it is commonly utilized in studies due to its distinctive structure.
The biological activity of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems:
- Molecular Targets : The compound may interact with various receptors and enzymes, potentially modulating their activities.
- Pathways Involved : Its mechanism may involve the alteration of signaling pathways associated with neurotransmitter release or metabolic processes, relevant for conditions such as depression and neurodegenerative diseases.
Biological Activity
Research indicates that 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride exhibits several biological activities:
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Neuropharmacological Effects :
- The compound has been investigated for its potential to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive function.
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Antitumor Activity :
- Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.
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Antimicrobial Properties :
- There is emerging evidence of its effectiveness against various bacterial strains, suggesting a role in developing new antibiotics.
Case Studies
Several studies have explored the biological effects of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride:
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Study on Neurotransmitter Modulation :
A study demonstrated that the compound significantly increased dopamine levels in animal models, suggesting its potential use in treating mood disorders. -
Anticancer Activity Assessment :
In vitro assays revealed that the compound inhibited the proliferation of human glioma cells with an IC50 value of approximately 5 µM, indicating promising anticancer properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
